硫酸利福霉素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

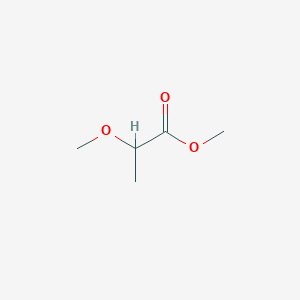

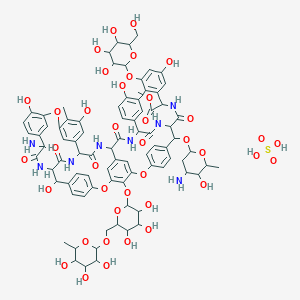

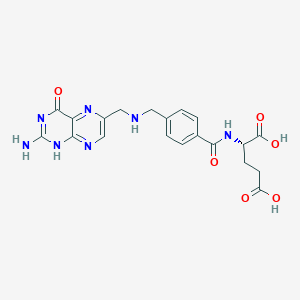

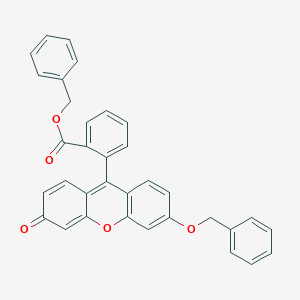

The molecular formula of Ristocetin A sulfate is C95H110N8O44·H2SO4 . Its molecular weight is 2166.00 . The structure of Ristocetin A is related to the glycopeptide antibiotics Teicoplanin and vancomycin .Physical And Chemical Properties Analysis

Ristocetin sulfate is a white solid . It is soluble in water, methanol, or DMSO . The empirical formula is C95H110N8O44·H2SO4 .科学研究应用

Platelet Aggregation Studies

Ristocetin sulfate: is widely used in the study of platelet function, particularly in the context of von Willebrand disease (vWD) . It facilitates the binding of von Willebrand factor (VWF) to platelet glycoprotein Ib (GPIb), triggering platelet aggregation. This process is crucial for understanding the pathophysiology of vWD and developing therapeutic strategies .

Antibacterial Research

As an antibiotic, Ristocetin sulfate exhibits potent antibacterial properties. It’s used in research to explore its efficacy against various bacterial strains and to understand its mechanism of action as a bactericidal agent .

Hematology and Coagulation

In hematology, Ristocetin sulfate is employed in diagnostic assays to assess the interaction between VWF and GPIb-IX-V complex on platelets. This is essential for diagnosing bleeding disorders and for the evaluation of platelet dysfunction .

Chemokine Interaction Studies

Recent studies have shown that Ristocetin sulfate , in combination with chemokines like CXCL12, can synergistically induce platelet aggregation. This has implications for understanding the regulation of platelet activation and the role of chemokines in thrombosis .

Biochemical Assays

Ristocetin sulfate: is used in biochemical assays as a chiral selector for the separation of enantiomers. This application is significant in the field of analytical chemistry, where the separation of chiral compounds is often required .

Signal Transduction Research

Research has indicated that Ristocetin sulfate can affect signal transduction pathways within cells, particularly those involved in platelet aggregation. Understanding these pathways can lead to new insights into cellular communication and the development of targeted therapies .

作用机制

Target of Action

Ristocetin sulfate primarily targets the Von Willebrand Factor (vWF), a large multimeric adhesive glycoprotein that plays a crucial role in thrombosis and hemostasis . It enhances the binding of vWF to a platelet receptor called glycoprotein Ib/IX .

Mode of Action

Ristocetin sulfate promotes platelet aggregation by enhancing the binding of vWF to the platelet receptor glycoprotein Ib/IX . This interaction is crucial for studying platelet function and the biochemical pathways involved in blood coagulation .

Biochemical Pathways

The primary biochemical pathway affected by Ristocetin sulfate is the blood coagulation pathway . By promoting the interaction of vWF with glycoprotein Ib/IX, it supports the formation of a platelet plug under flow conditions . This process is essential for primary hemostasis .

Pharmacokinetics

It is known that the compound is very stable in aqueous acidic solutions . Its activity does not significantly alter over a medium pH of 5.0 to 7.0, but there is a rapid loss of activity above a pH of 7.5 .

Result of Action

The primary result of Ristocetin sulfate’s action is the promotion of platelet aggregation . This is achieved through its interaction with vWF, leading to the formation of a platelet plug that is crucial for blood coagulation . It is worth noting that ristocetin sulfate is no longer used clinically because it caused thrombocytopenia and platelet agglutination .

Action Environment

The action of Ristocetin sulfate is influenced by the pH of its environment . As mentioned earlier, it is stable in aqueous acidic solutions and its activity does not significantly alter over a medium pH of 5.0 to 7.0 . There is a rapid loss of activity above a ph of 75 . This suggests that the efficacy and stability of Ristocetin sulfate are highly dependent on the pH of its environment .

安全和危害

Ristocetin sulfate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is required .

未来方向

Ristocetin sulfate is essential in the diagnosis of von Willebrand Disease . It is used in the Ristocetin Cofactor Activity Assay (von Willebrand factor activity) and the Ristocetin Induced Platelet Aggregation Assay (RIPA) to help diagnose von Willebrand Disease and other bleeding disorders . The future directions of Ristocetin sulfate could involve further improvements in its potency/activity and shelf life .

属性

IUPAC Name |

methyl 22-amino-2-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-18,26,31,44,49-pentahydroxy-30-methyl-21,35,38,54,56,59-hexaoxo-47-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-64-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxy-6-methyloxan-2-yl)oxymethyl]oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3(66),4,6(65),8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49-henicosaene-52-carboxylate;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H92N8O35.H2O4S/c1-28-45(97)18-35-20-46(28)122-47-19-33(9-16-44(47)96)55(86)75(109)91-60-64(100)31-5-11-38(12-6-31)120-49-21-36-22-50(74(49)127-84-72(108)69(105)66(102)52(125-84)27-117-82-70(106)67(103)63(99)30(3)119-82)121-39-13-7-32(8-14-39)73(126-53-25-42(85)62(98)29(2)118-53)61-80(114)90-59(81(115)116-4)41-23-37(94)24-48(123-83-71(107)68(104)65(101)51(26-93)124-83)54(41)40-17-34(10-15-43(40)95)56(76(110)92-61)87-78(112)58(36)88-77(111)57(35)89-79(60)113;1-5(2,3)4/h5-24,29-30,42,51-53,55-73,82-84,93-108H,25-27,85-86H2,1-4H3,(H,87,112)(H,88,111)(H,89,113)(H,90,114)(H,91,109)(H,92,110);(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTEALAUFHBQTEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2C3C(=O)NC(C4=C(C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=C(C=CC(=C6)C(C(=O)N3)NC(=O)C7C8=CC(=C(C(=C8)OC9=CC=C2C=C9)OC1C(C(C(C(O1)COC1C(C(C(C(O1)C)O)O)O)O)O)O)OC1=CC=C(C=C1)C(C1C(=O)NC(C2=CC(=C(C(=C2)OC2=C(C=CC(=C2)C(C(=O)N1)N)O)C)O)C(=O)N7)O)O)C(=O)OC)N)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H94N8O39S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1871.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ristocetin sulfate | |

CAS RN |

11140-99-1 |

Source

|

| Record name | Ristomycin, sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011140991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)

![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)